REACTION_SMILES
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[Br:1][CH2:2][C:3](=[O:4])[NH:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][c:12]([F:15])[cH:13][cH:14]1.[K+:24].[NH2:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH-:23]>>[CH2:2]([C:3](=[O:4])[NH:5][c:6]1[c:7]([C:8](=[O:9])[OH:10])[cH:11][c:12]([F:15])[cH:13][cH:14]1)[NH:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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O=C(CBr)Nc1ccc(F)cc1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)Nc1ccc(F)cc1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(CNc1ccccc1)Nc1ccc(F)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |